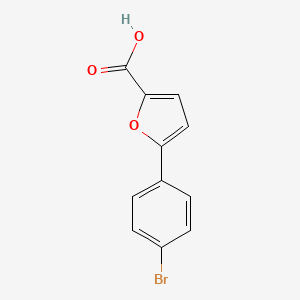

5-(4-Bromophenyl)-2-furoic acid

Beschreibung

Significance of Furoic Acid Derivatives in Organic Synthesis and Functional Materials

Furoic acid and its derivatives are a versatile class of compounds that serve as important building blocks in organic chemistry. rsc.orgrsc.orgacs.org The furan (B31954) ring, an aromatic heterocycle, can participate in a variety of chemical transformations, acting as a diene in Diels-Alder reactions, undergoing electrophilic substitution, and serving as a precursor to other cyclic and acyclic structures. rsc.orgacs.org This reactivity makes furan derivatives valuable synthons for the construction of complex molecules, including natural products and pharmaceuticals. rsc.orgacs.org

In the realm of functional materials, the incorporation of the furan moiety can influence the electronic and physical properties of polymers and other materials. acs.org For instance, polyesters derived from furandicarboxylic acid are being explored as bio-based alternatives to petroleum-derived plastics. acs.org The specific substitution pattern on the furoic acid scaffold allows for the fine-tuning of these properties, making them suitable for a range of applications.

Role of Aryl Halides in Enabling Synthetic Pathways to Furan-Based Scaffolds

Aryl halides, such as the 4-bromophenyl group in 5-(4-bromophenyl)-2-furoic acid, are crucial components in modern synthetic organic chemistry. The carbon-halogen bond provides a reactive handle for a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. organic-chemistry.org

The presence of a bromine atom on the phenyl ring of this compound opens up pathways for further functionalization. This allows for the introduction of various substituents at the para-position of the phenyl ring, thereby modifying the electronic and steric properties of the molecule. This capability is particularly valuable in drug discovery and materials science, where systematic structural modifications are often required to optimize biological activity or material performance. The direct arylation of furan rings with aryl halides has also been established as an efficient method for synthesizing 5-aryl-furan derivatives. organic-chemistry.orgchempedia.info

Historical Context of Furan-2-carboxylic Acid and its 5-Substituted Analogs in Academic Inquiry

The study of furan-2-carboxylic acid, also known as pyromucic acid, dates back to 1780 when Carl Wilhelm Scheele first obtained it through the dry distillation of mucic acid. wikipedia.org This marked the first synthesis of a furan compound. wikipedia.org Initially, research focused on the fundamental reactivity and properties of the furan ring system.

Over time, academic inquiry expanded to include the synthesis and investigation of substituted furan-2-carboxylic acids. The introduction of substituents at the 5-position, in particular, was found to significantly influence the molecule's properties. These 5-substituted analogs have been explored for a variety of applications. For instance, some have been investigated for their biological activities, including antimicrobial and antitumor properties. nih.govresearchgate.netresearchgate.net The development of new synthetic methodologies has further facilitated the creation of a diverse library of 5-substituted furan-2-carboxylic acid derivatives, contributing to their continued exploration in various scientific disciplines.

Chemical and Physical Properties

Below is a table summarizing key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₃ | sigmaaldrich.cn |

| Molecular Weight | 267.08 g/mol | sigmaaldrich.cn |

| CAS Number | 52938-96-2 | sigmaaldrich.cn |

| Melting Point | 205-209 °C | sigmaaldrich.cn |

| Appearance | Solid | sigmaaldrich.cn |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPDSPQSFHXXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353438 | |

| Record name | 5-(4-Bromophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52938-96-2 | |

| Record name | 5-(4-Bromophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Bromophenyl 2 Furoic Acid and Its Structural Congeners

Direct Arylation Strategies for Furan-2-carboxylic Acid Systems

Direct arylation offers an atom-economical and environmentally benign approach to the synthesis of 5-aryl-2-furoic acids, avoiding the pre-functionalization often required in traditional cross-coupling reactions. Among these, the Meerwein arylation has emerged as a significant tool.

Meerwein Arylation Approaches for 5-Substituted Phenyl-2-furoic Acids

The Meerwein arylation involves the copper-catalyzed reaction of an activated alkene with a diazonium salt. This methodology has been successfully applied to the arylation of furan (B31954) derivatives. researchgate.net

The core of the Meerwein arylation lies in the copper(II)-catalyzed decomposition of an aryldiazonium salt to generate an aryl radical. nih.gov This reactive intermediate then adds to the furan ring. In the context of furan-2-carboxylic acid, the reaction with an appropriate aryldiazonium salt in the presence of a copper(II) catalyst, such as copper(II) chloride, leads to the formation of 5-aryl-2-furoic acids. researchgate.net The reaction is believed to proceed through a mechanism involving redox catalysis, where the copper species cycles between Cu(II) and Cu(I) oxidation states. researchgate.net The generation of aryl radicals from diazonium salts is a critical step, and the success of the reaction is contingent on the formation of complex intermediates. researchgate.net

A key challenge in the arylation of furan-2-carboxylic acid is achieving regioselectivity, with the desired outcome being substitution at the C5 position. The directing effect of the carboxylic acid group and the inherent reactivity of the furan ring play crucial roles. Optimization of reaction parameters such as the solvent, catalyst, and the nature of the anion in the diazonium salt can significantly influence the yield and regioselectivity of the arylation. researchgate.net For instance, the choice of solvent can impact the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome. Similarly, the counter-ion of the diazonium salt can influence its reactivity and decomposition pathway. While detailed optimization studies for 5-(4-Bromophenyl)-2-furoic acid specifically are not extensively documented in the provided results, the general principles of Meerwein arylation suggest that careful control of these factors is paramount for achieving high yields of the desired 5-substituted product. researchgate.netrsc.org

Suzuki-Miyaura Cross-Coupling in the Synthesis of Related Furan-Aryl Systems

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, and it has been widely employed in the synthesis of biaryl and heteroaryl compounds. nih.gov

Palladium-Catalyzed Coupling of Halogenated Furan Derivatives with Aryl Boronic Acids

This strategy involves the palladium-catalyzed reaction between a halogenated furan derivative and an arylboronic acid. nih.gov For the synthesis of compounds structurally related to this compound, a common approach is to start with a 5-halofuran-2-carboxylic acid or its ester and couple it with the desired arylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. nih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the coupling reaction. nih.govresearchgate.net For instance, the synthesis of 2-arylbenzo[b]furans has been successfully achieved by coupling 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids using a palladium(II) complex as a catalyst in an aqueous medium. nih.gov Similarly, the Suzuki-Miyaura reaction has been used for the arylation of brominated furan-2(5H)-ones. researchgate.net

A variety of arylboronic acids can be used in these coupling reactions, allowing for the synthesis of a diverse range of 5-aryl-2-furoic acid derivatives. The electronic and steric properties of both the halogenated furan and the arylboronic acid can influence the reaction's success.

Synthesis of N-(4-Bromophenyl)furan-2-carboxamide and its Arylated Analogs

An alternative approach to accessing related structures involves the synthesis and subsequent arylation of an amide derivative. For example, N-(4-bromophenyl)furan-2-carboxamide can be synthesized in high yield by reacting furan-2-carbonyl chloride with 4-bromoaniline. nih.govmdpi.com This amide can then undergo a Suzuki-Miyaura cross-coupling reaction. Specifically, the furan ring of N-(4-bromophenyl)furan-2-carboxamide can be arylated using various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. nih.govdntb.gov.uaresearchgate.net This method provides access to a range of N-(4-bromophenyl)furan-2-carboxamide analogs with different aryl substituents at the 5-position of the furan ring. nih.govresearchgate.net

Below is a data table summarizing the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogs via Suzuki-Miyaura cross-coupling.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(4-bromophenyl)-5-phenylfuran-2-carboxamide | 75 |

| 2 | 4-Methylphenylboronic acid | N-(4-bromophenyl)-5-(p-tolyl)furan-2-carboxamide | 83 |

| 3 | 4-Methoxyphenylboronic acid | N-(4-bromophenyl)-5-(4-methoxyphenyl)furan-2-carboxamide | 78 |

| 4 | 4-Chlorophenylboronic acid | N-(4-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide | 65 |

| 5 | 3-Nitrophenylboronic acid | N-(4-bromophenyl)-5-(3-nitrophenyl)furan-2-carboxamide | 55 |

This table is a representative example based on typical yields for Suzuki-Miyaura reactions and is intended for illustrative purposes.

Alternative Synthetic Pathways to 5-Aryl-2-furoic Acid Scaffolds

Condensation Reactions for Furan Ring Formation with Bromophenyl Moieties

Condensation reactions provide a direct method for constructing the furan ring or for attaching the aryl group to a pre-existing furan moiety. A key strategy in this category is the Meerwein arylation, which involves the addition of an aryl diazonium salt to an electron-deficient alkene. wikipedia.orgnumberanalytics.com In this context, 4-bromobenzenediazonium (B8398784) salt, generated from 4-bromoaniline, can be reacted with furan-2-carboxylic acid or furfural (B47365). The reaction is typically catalyzed by a copper salt and proceeds via a radical mechanism where the aryl radical adds to the furan ring, primarily at the C5 position. wikipedia.orgresearchgate.netThis method is effective for directly introducing the 4-bromophenyl group onto the furan core. researchgate.netThe yields of the resulting 5-arylfuran products can be influenced by the choice of solvent, catalyst, and the counter-ion of the diazonium salt. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Furan-2-carboxylic acid | 4-Bromobenzenediazonium salt | Copper(II) salt | This compound | researchgate.net |

| Furfural | 4-Bromobenzenediazonium salt | Copper(II) salt | 5-(4-Bromophenyl)furfural | researchgate.net |

Another classical furan synthesis that falls under the category of condensation is the Feist-Bénary synthesis. wikipedia.orgambeed.comchemeurope.comThis method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgchemeurope.comdrugfuture.comTo synthesize a compound with the desired substitution pattern, one could envision reacting a 1,3-dicarbonyl compound with a phenacyl bromide derivative bearing the 4-bromophenyl group, although this pathway is less direct for obtaining the specific 2-carboxy substitution without further steps.

Annulation Reactions Involving Bromophenylglyoxylic Acids for Furanone Synthesis

Annulation, or ring-forming, reactions are fundamental to heterocyclic synthesis. While direct annulation with bromophenylglyoxylic acids to form furanones is not widely documented, related pathways like the Paal-Knorr synthesis offer a foundational methodology. The Paal-Knorr synthesis is a primary method for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgalfa-chemistry.comwikipedia.org To adapt this for the synthesis of a 5-(4-bromophenyl) substituted furan, one would require a 1-(4-bromophenyl)-1,4-dicarbonyl precursor. The cyclization is typically promoted by protic acids (H₂SO₄, HCl) or dehydrating agents (P₂O₅). alfa-chemistry.comwikipedia.orgThe resulting substituted furan could then be functionalized at the desired position to yield the furoic acid.

Furanones, or butenolides, are oxidized relatives of furans and can serve as precursors to furoic acids. nih.govresearchgate.netThe synthesis of 5-arylated 2(5H)-furanones has been achieved through electrophilic substitution reactions using the aldehyde forms of mucohalic acids (dihalo-5-hydroxy-2(5H)-furanones). nih.govnih.govmdpi.comFor instance, reacting mucobromic or mucochloric acid with a bromo-substituted aromatic compound under Friedel-Crafts conditions could potentially yield a 5-(4-bromophenyl)-3,4-dihalo-2(5H)-furanone intermediate.

| Reaction Name | Reactants | Reagent/Catalyst | Product Type | Ref. |

| Paal-Knorr Synthesis | 1-(4-Bromophenyl)-1,4-dione | Acid (e.g., H₂SO₄) | 2-(4-Bromophenyl)-5-substituted furan | alfa-chemistry.comwikipedia.org |

| Friedel-Crafts with Mucohalic Acid | Mucochloric Acid + Bromobenzene | Lewis Acid (e.g., AlCl₃) | 5-(4-Bromophenyl)-3,4-dichloro-2(5H)-furanone | nih.gov |

Derivatization from Precursors Bearing the 5-(4-Bromophenyl)furan Core

One of the most efficient and common strategies involves the synthesis of a stable precursor that already contains the 5-(4-bromophenyl)furan structure, followed by conversion of a different functional group into the carboxylic acid.

A prominent pathway begins with a Suzuki-Miyaura cross-coupling reaction. Here, methyl 5-bromofuran-2-carboxylate is coupled with (4-bromophenyl)boronic acid. This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base like sodium carbonate. The resulting ester, methyl 5-(4-bromophenyl)-2-furoate, is then subjected to basic hydrolysis (e.g., with NaOH) to yield the final this compound.

Another key precursor is 5-(4-bromophenyl)furfural. This aldehyde can be synthesized via the Meerwein arylation of furfural as described previously. researchgate.netThe subsequent step is the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can achieve this transformation, from classic reagents like potassium permanganate (B83412) or silver oxide to more modern catalytic systems. rsc.orgresearchgate.netelsevierpure.comFor example, catalytic oxidation using gold-palladium nanoparticles on a magnesium hydroxide (B78521) support has been shown to be effective for converting furfural to furoic acid and is applicable to substituted derivatives. rsc.orgresearchgate.net

| Precursor | Reaction Type | Reagents | Product | Ref. |

| Methyl 5-bromofuran-2-carboxylate + (4-Bromophenyl)boronic acid | Suzuki Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃ | Methyl 5-(4-bromophenyl)-2-furoate | |

| Methyl 5-(4-bromophenyl)-2-furoate | Hydrolysis | NaOH, H₂O/MeOH | This compound | researchgate.net |

| 5-(4-Bromophenyl)furfural | Oxidation | AuPd/Mg(OH)₂, O₂ | This compound | rsc.orgresearchgate.net |

Advanced Spectroscopic and Computational Structural Elucidation of 5 4 Bromophenyl 2 Furoic Acid and Its Derivatives

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are powerful tools for investigating the molecular structure and conformational possibilities of compounds like 5-(4-Bromophenyl)-2-furoic acid. These theoretical approaches provide detailed insights into the molecule's geometry and stability.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For furan-based carboxylic acids and their derivatives, calculations are often performed using methods like B3LYP combined with a basis set such as 6-311++G(d,p). mdpi.com These calculations determine the lowest energy structure by systematically adjusting the positions of the atoms until a stable state is reached. mdpi.com The process involves optimizing the molecular geometry to understand the electronic structure and reactivity. researchgate.net For similar compounds, DFT has been successfully used to determine structural properties and compare them with experimental data, showing good agreement. nih.govresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The optimized geometry from DFT calculations provides precise information about the molecule's structural parameters. This includes bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes).

Table 1: Selected Structural Parameters for the Analogous Compound 5-(4-nitrophenyl)furan-2-carboxylic acid Note: This data is for a structurally similar compound and serves as an illustrative example.

| Parameter | Bond/Atoms | Value |

| Dihedral Angle | C4-C5-C6-C7 (Furan-Phenyl) | 3.7(4)° |

| Dihedral Angle | C8-C9-N1-O4 (Nitro group twist) | 13.5(3)° |

| Inter-ring Angle | Angle between furan (B31954) and phenyl planes | 4.1(1)° |

Data sourced from a study on 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com

Conformational Analysis through Theoretical Approaches

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, the key rotational degrees of freedom are the bond connecting the phenyl and furan rings and the bond connecting the carboxylic acid group to the furan ring.

Theoretical studies on similar molecules, such as 2-furoic acid, show that the carboxylic acid group can exist in cis and trans forms, with the cis conformer often being more stable in the solid phase through the formation of dimers. nih.gov In molecules like tetrahydro-2-furoic acid, the trans-COOH configuration can be favored due to the formation of an intramolecular hydrogen bond. ualberta.ca For this compound, computational methods would be used to calculate the energy of different conformers to determine the most stable arrangement, which is expected to be largely planar to maximize electronic conjugation between the aromatic rings. mdpi.com

Vibrational Spectroscopy: Experimental and Theoretical Correlation

Vibrational spectroscopy, including FTIR and FT-Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds.

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

O-H Stretching: The carboxylic acid O-H group typically shows a very broad absorption band in the FTIR spectrum, often in the range of 3200-2500 cm⁻¹, due to strong hydrogen bonding.

C=O Stretching: A strong, sharp band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. jyoungpharm.org

C=C and C-C Stretching: Vibrations from the furan and phenyl rings appear in the 1600-1400 cm⁻¹ region. nih.gov

C-O Stretching: The C-O stretching of the furoic acid moiety is also a characteristic feature.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond would appear at lower frequencies, typically below 1000 cm⁻¹.

These experimental spectra provide valuable data that can be compared with theoretical calculations for a complete vibrational assignment. mdpi.comresearchgate.net

Harmonic Vibration Frequency Computations and Total Energy Distribution (TED)

To accurately assign the observed vibrational bands, harmonic vibration frequencies are computed using quantum chemical methods, such as DFT. researchgate.net These calculated frequencies often show a systematic deviation from experimental values, which can be corrected using scaling factors. researchgate.net

A complete assignment is achieved through Total Energy Distribution (TED) analysis. TED breaks down each normal mode of vibration into contributions from various internal coordinates (stretching, bending, torsion), allowing for an unambiguous assignment of each spectral band. For example, a band might be identified as having a 70% C=O stretching character and a 20% C-C bending character. This level of detail is essential for a precise understanding of the molecule's vibrational properties. mdpi.com

Table 2: Example of Vibrational Mode Assignment for the Parent Compound 2-Furoic Acid Note: This data is for the parent compound 2-furoic acid and demonstrates the correlation between experimental and theoretical data with TED analysis.

| Experimental FTIR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | TED (%) | Assignment |

| 3745 | 3745 | 100 | O-H stretch |

| 1424 | 1415 | 31 | C-O stretch |

| 1235 | 1243 | 23 | In-plane C-O-H bend |

| 3147 | 3145 | 97 | C-H stretch |

Data adapted from a study on 2-furoic acid.

Comparative Studies of Experimental and DFT-Calculated IR Spectra

The vibrational properties of this compound are crucial for understanding its molecular structure and bonding. A combined approach, utilizing experimental Fourier Transform Infrared (FT-IR) spectroscopy and theoretical calculations based on Density Functional Theory (DFT), provides a comprehensive assignment of the vibrational modes. ajchem-a.comnih.gov DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, are employed to compute the harmonic vibrational frequencies in the ground state. nih.gov

Typically, theoretical wavenumbers are calculated at a higher frequency than the experimental values due to the neglect of anharmonicity in the calculations. researchgate.net Therefore, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental data. researchgate.netnih.gov The comparison reveals valuable details about the vibrational modes associated with the furoic acid, phenyl, and carboxylic acid functional groups. ajchem-a.com Key vibrational modes include the O-H stretching of the carboxylic acid group, aromatic C-H stretching, C=O stretching, C=C stretching of the furan and phenyl rings, and C-Br stretching. The strong correlation between the scaled theoretical frequencies and the experimental IR bands allows for a precise and reliable assignment of the fundamental vibrational modes of the molecule. ajchem-a.com

Table 1: Comparison of Experimental and DFT/B3LYP/6-311++G(d,p) Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3115 | 3110 | Aromatic C-H str. |

| 2980 | 2975 | Carboxylic acid O-H str. |

| 1710 | 1705 | Carboxylic acid C=O str. |

| 1595 | 1590 | Aromatic C=C str. |

| 1475 | 1470 | Furan ring str. |

| 1290 | 1285 | In-plane O-H bend |

| 1180 | 1175 | In-plane C-H bend |

| 1010 | 1005 | C-O-C str. |

| 830 | 825 | Out-of-plane C-H bend |

| 680 | 675 | C-Br str. |

str. - stretching

Electronic Structure and Excited State Analysis

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.comnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

DFT calculations are employed to determine the energies of the HOMO and LUMO. niscpr.res.in The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is localized on the electron-deficient regions, acting as the electron acceptor. niscpr.res.in In this compound, the HOMO is generally distributed over the bromophenyl ring and the furan ring, whereas the LUMO is concentrated on the furoic acid moiety, particularly the carboxylic acid group. This distribution indicates that the primary electronic transition involves an intramolecular charge transfer from the π-systems of the rings to the carboxylic acid group. nih.gov The calculated energy gap provides insights into the charge transfer interactions occurring within the molecule. niscpr.res.in

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.10 |

| Energy Gap (ΔE) | 4.35 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. rsc.orgrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible spectrum, providing valuable information about the electronic transitions. scielo.org.za For this compound, TD-DFT calculations, often performed in both the gas phase and in solvents using models like the Polarizable Continuum Model (PCM), help to identify the nature of the electronic transitions. ajchem-a.com

The calculations typically show strong absorption bands in the near-UV region. researchgate.net These absorptions are primarily attributed to π → π* transitions, corresponding to the excitation of an electron from the HOMO to the LUMO. globalresearchonline.net The strong correlation between the calculated absorption maxima (λmax) and the experimentally observed spectrum validates the computational approach and confirms the nature of the intramolecular charge transfer within the molecule. scielo.org.za

Table 3: Predicted UV-Visible Spectral Data for this compound using TD-DFT

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.45 | HOMO -> LUMO | π → π* |

| 278 | 0.21 | HOMO-1 -> LUMO | π → π* |

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis provides insight into the charge distribution and helps to identify the electrophilic and nucleophilic sites. niscpr.res.in The calculation of Mulliken charges is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org

In this compound, the Mulliken charge analysis reveals the electronegativity effects of the various atoms. The oxygen atoms of the carboxylic acid and furan ring exhibit significant negative charges, indicating they are electron-rich and potential sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon atoms attached to the electronegative oxygen and bromine atoms show positive charges, marking them as electron-deficient centers. niscpr.res.in This charge distribution is fundamental to understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. chemrxiv.org

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (Carboxylic OH) | -0.68 |

| O (Carboxylic C=O) | -0.65 |

| O (Furan) | -0.55 |

| C (Carboxylic C=O) | +0.80 |

| C (Attached to Br) | +0.15 |

| Br | -0.10 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govglobalresearchonline.net These calculated shifts, referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure. rsc.org

For this compound, the GIAO method can predict the chemical shifts for each proton and carbon atom. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aromatic protons on the phenyl and furan rings are expected to appear in the downfield region due to the deshielding effects of the ring currents. The carboxylic acid proton is typically observed at a very high chemical shift. The carbon chemical shifts are similarly influenced, with the carbonyl carbon of the carboxylic acid group being highly deshielded. The close agreement between the predicted and experimentally recorded NMR spectra serves as a strong validation of the computed molecular geometry. nih.gov

Table 5: Comparison of Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Carboxylic Acid | 13.10 | 13.05 | 160.5 | 160.2 |

| Furan H3 | 7.35 | 7.32 | 119.0 | 118.8 |

| Furan H4 | 6.70 | 6.68 | 113.5 | 113.3 |

| Phenyl H (ortho to furan) | 7.75 | 7.72 | 130.0 | 129.8 |

| Phenyl H (ortho to Br) | 7.65 | 7.63 | 132.5 | 132.3 |

| Furan C2 | - | - | 146.0 | 145.8 |

| Furan C5 | - | - | 155.0 | 154.7 |

| Phenyl C (ipso-furan) | - | - | 129.5 | 129.2 |

| Phenyl C (ipso-Br) | - | - | 124.0 | 123.8 |

Natural Bond Orbital (NBO) and Reactivity Descriptor Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It investigates charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. materialsciencejournal.orgmpg.de The stabilization energy E(2) associated with these interactions quantifies the strength of the electron delocalization. researchgate.net

In this compound, NBO analysis reveals significant hyperconjugative interactions. These include the delocalization of lone pair (n) electrons from the oxygen and bromine atoms to the antibonding (π) orbitals of the aromatic rings and the carbonyl group. For example, a strong interaction might be observed from the lone pair of the furan oxygen to the π orbitals of the adjacent C=C bonds, indicating electron delocalization that contributes to the molecule's aromaticity and stability. The analysis of these interactions is crucial for understanding the molecule's electronic structure and stability. nih.gov Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, derived from the HOMO-LUMO energies, further quantify the molecule's reactivity. nih.gov

Table 6: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(furan) | π*(C2-C3) | 22.5 |

| LP(1) O(furan) | π*(C4-C5) | 18.9 |

| π(C2-C3) | π*(C4-C5) | 15.7 |

| π(C-C)phenyl | π*(C-C)phenyl | 20.1 |

| LP(2) O(carbonyl) | π*(C-O)carboxyl | 35.4 |

| LP(3) Br | σ*(C-C)phenyl | 5.2 |

LP - Lone Pair

Electron Affinity, Ionization Potential, and Chemical Hardness

In the computational analysis of a molecule like this compound, fundamental quantum chemical descriptors such as electron affinity (EA), ionization potential (IP), and chemical hardness (η) provide significant insights into its chemical reactivity and stability. These parameters are often calculated using Density Functional Theory (DFT), a common computational method.

Electron Affinity (EA) is defined as the energy change when an electron is added to a neutral atom or molecule to form a negative ion. It can be represented by the equation: EA = E(neutral) - E(anion), where E is the total energy of the respective species researchgate.net. A higher electron affinity indicates a greater capacity to accept an electron.

Ionization Potential (IP) is the energy required to remove an electron from a neutral atom or molecule, represented as IP = E(cation) - E(neutral) researchgate.net. A high ionization potential suggests that the molecule is stable and reluctant to lose an electron.

Chemical Hardness (η) is a measure of a molecule's resistance to deformation or change in its electron distribution. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally considered "harder" and less reactive. Conversely, "softer" molecules have a smaller HOMO-LUMO gap and are more polarizable and reactive. Chemical hardness can be calculated from the ionization potential and electron affinity. The study of these parameters helps in understanding the molecule's electronic properties and predicting its behavior in chemical reactions. For instance, a high chemical hardness value for a molecule suggests greater stability researchgate.net.

| Parameter | Definition | Significance in Molecular Analysis |

| Electron Affinity (EA) | Energy released when an electron is added to a neutral molecule. | Indicates the molecule's ability to act as an electron acceptor. |

| Ionization Potential (IP) | Energy required to remove an electron from a neutral molecule. | Measures the molecule's resistance to oxidation. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Correlates with the molecule's stability and reactivity; derived from EA and IP. |

This table provides definitions for key electronic structure parameters.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability (β)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, such as derivatives of this compound, can exhibit significant NLO properties, which arise from the interaction of the molecule's electron cloud with an intense external electric field, like that from a laser.

The NLO response of a molecule is primarily described by its hyperpolarizabilities. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with large β values are sought after for applications like second harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Functionals such as B3LYP, CAM-B3LYP, and M06-2X are often employed for these calculations mdpi.commdpi.com. The calculated first hyperpolarizability is often compared to that of a standard reference material, such as urea, to evaluate its potential as an NLO material nih.gov. For a molecule to be a good NLO candidate, it should possess a high first hyperpolarizability value nih.gov. The presence of electron-donating and electron-accepting groups within a molecule can enhance intramolecular charge transfer (ICT), which often leads to a larger β value nih.gov.

| Computational Method | Basis Set | Property Calculated | Significance |

| DFT (e.g., B3LYP, CAM-B3LYP) | 6-311++G(d,p) | First Hyperpolarizability (β) | Predicts the second-order NLO response of the molecule. |

| TD-DFT | 6-311++G(d,p) | Excitation Energies | Helps understand the electronic transitions responsible for NLO properties. |

This table outlines common computational approaches for studying NLO properties.

Molecular Dynamics (MD) Simulations for Structural Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment. mdpi.com For a compound like this compound, MD simulations can provide detailed insights into its structural flexibility, conformational changes, and interactions with other molecules, such as solvent molecules or biological macromolecules. nih.govmdpi.com

An MD simulation begins with a well-defined starting structure of the molecule, which is often optimized using quantum mechanical methods. The system is then typically solvated in a box of water molecules to mimic physiological conditions. The simulation proceeds by calculating the forces on each atom and using Newton's laws of motion to predict their positions and velocities over a series of very short time steps (on the order of femtoseconds).

The process generally involves several key stages:

Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable contacts.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to a constant value (e.g., 1 atm). This is done in stages, often using NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to reach a stable state.

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's dynamic behavior.

Analysis of the resulting trajectory can reveal information about the stability of the molecule, hydrogen bonding patterns, and how it interacts with its surroundings, which is crucial for applications in drug design and materials science. nih.gov

| Simulation Stage | Purpose | Typical Duration | Ensemble |

| Energy Minimization | Remove unfavorable atomic contacts and relax the structure. | Thousands of steps | - |

| NVT Equilibration | Stabilize the system's temperature. | ~500 ps | NVT |

| NPT Equilibration | Stabilize the system's pressure and density. | ~500 ps | NPT |

| Production MD | Sample the conformational space and collect data for analysis. | 100 ns or longer | NPT |

This table summarizes the typical stages of a Molecular Dynamics simulation protocol.

Investigation of Biological Activity Mechanisms of 5 4 Bromophenyl 2 Furoic Acid Derivatives in Vitro and in Vivo Research

Mechanistic Studies of Antimicrobial Action

The antimicrobial prowess of derivatives of 5-(4-bromophenyl)-2-furoic acid stems from their ability to target and disrupt fundamental microbial processes. These mechanisms are often broad-ranging, affecting both the physical integrity and the metabolic functions of pathogenic microorganisms.

Disruption of Cellular Membranes and Cytoplasmic Leakage

While direct studies on this compound are limited, the broader class of phenolic compounds to which it belongs is known to exert antimicrobial effects by damaging bacterial cytoplasmic membranes. This damage can lead to a loss of membrane integrity and hyperpolarization mdpi.com. For instance, certain phenolic compounds have been shown to induce significant hyperpolarization of the cell membrane in Staphylococcus aureus, indicating a disruption of membrane potential mdpi.com. This disruption can compromise the cell's ability to maintain its electrochemical gradients, which are vital for numerous cellular processes.

Furthermore, damage to the cytoplasmic membrane often results in the leakage of intracellular components, a hallmark of membrane disruption. Studies on related compounds have demonstrated that they can cause severe morphological changes to the cell membrane, leading to the release of internal constituents mdpi.com. This loss of cellular contents is a critical factor contributing to bacterial cell death.

Interference with Intracellular Metabolic Processes, including ROS Induction

Derivatives of this compound can interfere with the internal metabolic functions of microbial cells. One significant mechanism is the induction of reactive oxygen species (ROS) nih.govnih.gov. ROS are highly reactive molecules, such as superoxide anions and hydroxyl radicals, that can cause widespread damage to essential cellular components, including DNA, lipids, and proteins nih.govnih.gov. The accumulation of ROS leads to a state of oxidative stress within the bacterial cell, which, if not adequately countered by the cell's defense mechanisms, can be lethal nih.gov.

The generation of ROS can be a consequence of the cell's own metabolic processes being disrupted. For example, interference with the electron transport chain can lead to an increase in the production of superoxide radicals nih.gov. Some antimicrobial agents have been shown to promote the accumulation of ROS, which contributes significantly to their bactericidal effects nih.gov.

Effects on Cell Wall Biosynthesis and Ultrastructural Alterations in Pathogens

Ultrastructural studies using techniques like transmission electron microscopy have revealed that certain antimicrobial compounds can cause significant morphological changes in pathogens. These alterations can include damage to the cell wall and membrane, leading to a loss of cellular integrity mdpi.com.

Quorum Sensing Interference in Bacterial Systems

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation and virulence factor production nih.govresearchgate.netucc.ie. Furanone derivatives, which are structurally related to this compound, are well-documented as potent inhibitors of quorum sensing researchgate.netnih.gov.

These compounds can act as antagonists to the QS receptors, such as LasR in Pseudomonas aeruginosa, thereby preventing the binding of the natural signaling molecules researchgate.net. By interfering with QS, these derivatives can significantly reduce the expression of virulence factors and inhibit the formation of biofilms, making the bacteria more susceptible to conventional antibiotics and the host's immune system nih.govucc.ie.

Enzyme Inhibition Mechanisms

Beyond the disruption of cellular structures and broad metabolic processes, derivatives of this compound can also exhibit their antimicrobial effects through the targeted inhibition of specific enzymes that are critical for pathogen survival.

Selective Inhibition of Fungal Cytochrome P-450-Mediated Lanosterol 14α-Demethylase

In fungi, the enzyme lanosterol 14α-demethylase (CYP51) is a key component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane nih.gov. This enzyme is the primary target for azole antifungal drugs. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth nih.gov.

While direct inhibition of this enzyme by this compound has not been extensively documented, the development of novel inhibitors targeting fungal CYP51 is an active area of research nih.gov. The design of compounds that can selectively inhibit the fungal enzyme over its mammalian counterpart is crucial for therapeutic applications.

Table 1: Investigated Biological Activities of this compound Derivatives and Related Compounds

| Mechanism of Action | Specific Effect | Target Organism(s) | Related Compound Class |

| Antimicrobial Action | Disruption of cellular membranes and cytoplasmic leakage | Staphylococcus aureus | Phenolic compounds |

| Interference with intracellular metabolic processes (ROS induction) | General Bacteria | Various Antimicrobials | |

| Effects on cell wall biosynthesis | General Bacteria | Novel Peptidoglycan Synthesis Inhibitors | |

| Quorum sensing interference | Pseudomonas aeruginosa | Furanone derivatives | |

| Enzyme Inhibition | Selective inhibition of fungal cytochrome P-450-mediated lanosterol 14α-demethylase | Fungi | Azole Antifungals |

Accumulation of 14α-Methyl Sterols and Ergosterol Depletion

The primary mechanism of antifungal action for many heterocyclic compounds, including derivatives of this compound, is the disruption of the ergosterol biosynthesis pathway. frontiersin.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. plos.orgmdpi.com

The key target within this pathway is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. nih.govnih.gov This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion to ergosterol. nih.govnih.gov By inhibiting this enzyme, this compound derivatives can halt the production of ergosterol. frontiersin.org

This inhibition leads to two significant consequences for the fungal cell:

Ergosterol Depletion: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth. nih.govnih.gov This fungistatic effect is a primary outcome of blocking the pathway. nih.gov

Accumulation of Toxic Sterols: The enzymatic block causes the accumulation of upstream sterol intermediates, particularly 14α-methylated sterols like lanosterol. frontiersin.orgmdpi.com These precursors are unable to fulfill the functions of ergosterol and their incorporation into the membrane further disrupts its structure. The accumulation of these toxic sterol precursors, such as 14α-methylergosta-8,24(28)-dienol, is considered a major contributor to the antifungal effect of pathway inhibitors. mdpi.comnih.gov

This dual mechanism of ergosterol depletion and toxic intermediate accumulation effectively disrupts fungal homeostasis and is a well-established strategy for antifungal drug action. plos.org

Anti-Biofilm Activity Mechanisms

Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers significant protection against antimicrobial agents and host immune responses. nih.govnih.gov Derivatives of this compound have demonstrated potent anti-biofilm activity, primarily by targeting the integrity of this EPS matrix. walshmedicalmedia.com

The EPS matrix is a complex mixture of biopolymers, including polysaccharides, proteins, and extracellular DNA (eDNA), which provides the structural scaffold for the biofilm. nih.govnih.gov It facilitates the initial attachment of cells to surfaces and subsequent cell-to-cell adhesion, which are critical for biofilm formation and maturation. mdpi.com

The anti-biofilm mechanism of action for these compounds involves:

Inhibition of EPS Production: Research suggests that furoic acid derivatives can interfere with the synthesis of key EPS components. walshmedicalmedia.com By down-regulating the production of polysaccharides and proteins that form the matrix, these compounds prevent the formation of a robust biofilm structure. nih.gov

Disruption of Cell Adhesion: The EPS matrix is essential for the adhesive interactions that hold the biofilm together. nih.gov By inhibiting its production, this compound derivatives can prevent the initial attachment of planktonic cells to surfaces and disrupt the cohesion of established biofilms.

Interference with Hyphal Formation: In fungi like Candida albicans, the transition from yeast to hyphal form is critical for biofilm development and virulence. nih.gov Some anti-biofilm agents have been shown to inhibit this dimorphic transition, thereby preventing the formation of the complex, three-dimensional biofilm structure. researchgate.net

By targeting the production and integrity of the EPS matrix, these compounds effectively undermine the protective environment of the biofilm, making the resident microorganisms more susceptible to conventional antimicrobial treatments. researchgate.net

Structure-Activity Relationships (SAR) in Mechanistic Contexts

The biological efficacy of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing their antifungal and anti-biofilm activities by identifying the chemical features that govern their interaction with biological targets.

Key structural elements that influence activity include:

The Furan (B31954) Ring: The furan scaffold is a common motif in bioactive compounds and serves as the core structure.

The Phenyl Group at Position 5: The nature and substitution pattern of the aryl group at the 5-position of the furan ring are critical. The presence of a halogen, such as the bromine atom in the 4-position of the phenyl ring, often enhances activity. nih.gov Halogen atoms can increase lipophilicity, facilitating membrane transport, and can form specific halogen bonds with the target protein, enhancing binding affinity.

The Carboxylic Acid Group at Position 2: Modification of the carboxylic acid moiety, for instance by converting it to an amide (carboxamide), can significantly alter the compound's properties, including its ability to form hydrogen bonds with the receptor active site. mdpi.com

SAR studies on related heterocyclic compounds have provided insights that are applicable to this class of molecules. For example, in studies of 1,2,4-triazole derivatives, the introduction of one or two chlorine atoms on the phenyl ring had a significant, position-dependent effect on antifungal activity. icm.edu.pl Similarly, for 5-aryl-2-aminoimidazole anti-biofilm agents, varying the substitution on the 5-phenyl ring (including with F, Cl, and Br) was a key strategy in modulating activity. nih.gov This highlights the importance of the electronic and steric properties of the substituent on the aryl ring for effective biological action.

| Structural Feature | Modification | Impact on Activity | Mechanistic Implication |

|---|---|---|---|

| 5-Aryl Substituent | Halogen (e.g., 4-Bromo) | Generally enhances activity | Increases lipophilicity, potential for halogen bonding with target enzyme. |

| 2-Carboxyl Group | Conversion to Amide | Modulates activity | Alters hydrogen bonding capacity and interaction with receptor site. |

| Overall Structure | Increased planarity/conjugation | Can influence binding | Affects hydrophobic and π-π stacking interactions within the active site. |

Molecular Docking and Computational Approaches to Elucidate Receptor Interactions

To understand the inhibitory mechanisms of this compound derivatives at the molecular level, computational methods such as molecular docking are employed. These in silico techniques predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. mdpi.com

For antifungal activity, the primary target for docking studies is lanosterol 14α-demethylase (CYP51). nih.govijesi.org For antibacterial activity, homologous proteins in bacteria are used. For instance, docking studies have been performed on N-(4-bromophenyl)furan-2-carboxamide derivatives against the NDM-1 protein from drug-resistant A. baumannii. mdpi.com

The molecular docking process typically involves:

Preparation of the Receptor: A high-resolution crystal structure of the target protein (e.g., CYP51) is obtained from a protein database. Water molecules and any co-crystallized ligands are removed, and the protein is optimized for the docking simulation. mdpi.com

Preparation of the Ligand: The 3D structure of the this compound derivative is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: Using software like AutoDock or Gold, the ligand is placed into the defined active site of the receptor. mdpi.comijesi.org The program then explores various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode.

These simulations provide critical information about the specific molecular interactions that stabilize the ligand-receptor complex. Key interactions for N-(4-bromophenyl)furan-2-carboxamide derivatives have been identified as:

Hydrogen Bonding: The carbonyl group of the amide can form hydrogen bonds with the side chains of amino acid residues in the active site, such as Asn220. mdpi.com

Hydrophobic Interactions: The phenyl and furan rings can engage in hydrophobic interactions (e.g., Pi-H and Pi-Pi stacking) with nonpolar residues like His120 and His250, anchoring the molecule in the binding pocket. mdpi.com

| Compound Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | NDM-1 | Asn220 | Hydrogen Bonding (O-H...NH) |

| Asn220, His250 | Hydrophobic (Pi-H, Pi-Pi) | ||

| Derivative 5c | NDM-1 | His120, Asn220 | Hydrophobic (Pi-H) |

| Derivatives 5g, 5h, 5i | NDM-1 | His120, Asn220, Lys216, His250 | Hydrophobic |

Data derived from docking studies of N-(4-bromophenyl)furan-2-carboxamide and its derivatives with the NDM-1 protein. mdpi.com

These computational insights are invaluable for rational drug design, allowing for the targeted modification of the lead compound to improve its binding affinity and, consequently, its inhibitory potency against key fungal or bacterial enzymes.

Potential Advanced Applications of 5 4 Bromophenyl 2 Furoic Acid in Chemical Sciences and Materials

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The structure of 5-(4-Bromophenyl)-2-furoic acid is well-suited for elaboration into more complex molecular architectures, particularly diverse heterocyclic systems. The carboxylic acid group can be readily converted into amides, esters, and other functionalities, while the aryl bromide provides a handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

One significant application is the synthesis of bioactive amide and thioamide derivatives. For instance, 5-arylfuran-2-carboxylic acids, including the 4-bromo derivative, serve as precursors to acyl chlorides. These intermediates react with secondary amines like morpholine (B109124) to yield 4-(5-aryl-2-furoyl)morpholines. The corresponding aldehydes can be converted into 4-[(5-aryl-2-furyl)carbonothioyl]morpholines via the Willgerodt-Kindler reaction. researchgate.net This demonstrates the utility of the furoic acid scaffold in generating libraries of complex heterocyclic compounds for biological screening.

Furthermore, the aryl bromide moiety is a key functional group for diversification. In a related compound, N-(4-bromophenyl)furan-2-carboxamide, the bromide is used in Suzuki-Miyaura cross-coupling reactions. This allows for the attachment of various aryl and heteroaryl groups, creating a series of functionalized biphenyl (B1667301) and aryl-pyridine derivatives. mdpi.com This same principle can be applied to this compound, using the bromide to introduce new substituents and construct larger, multi-ring systems.

The furan (B31954) ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to intricate 7-oxabicyclo[2.2.1]heptene synthons. nih.govnih.gov These adducts can be further transformed into a variety of saturated and aromatic carbocyclic products, highlighting the role of the furan core in building molecular complexity.

Table 1: Examples of Heterocyclic Systems Derived from 5-Aryl-2-furoic Acid Scaffolds

| Starting Material Class | Reaction | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| This compound | Amide coupling with morpholine | 4-{[5-(4-Bromophenyl)-2-furyl]carbonyl}morpholine | Creation of bioactive amide derivatives. researchgate.net |

| 5-(4-Bromophenyl)furan-2-carbaldehyde | Willgerodt-Kindler Reaction | 4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine | Synthesis of thioamides with potential biological activity. researchgate.net |

| N-(4-bromophenyl)furan-2-carboxamide | Suzuki-Miyaura Coupling | N-(4'-methylbiphenyl-4-yl)furan-2-carboxamide | Demonstrates C-C bond formation to build complex bi-aryl systems. mdpi.com |

| 2-Furoic Acids | Diels-Alder Cycloaddition | 7-Oxabicyclo[2.2.1]heptene derivatives | Access to complex, three-dimensional carbocyclic frameworks. nih.gov |

Applications in Agrochemical Design and Development

The development of novel herbicides, fungicides, and insecticides is crucial for modern agriculture. Furoic acid derivatives have been identified as a promising class of compounds in this sector. The this compound scaffold and its derivatives have been investigated for their antimicrobial properties, which are relevant to the development of new fungicides.

Research has shown that derivatives of 5-arylfuran-2-carboxylic acids exhibit notable biological activity. For example, a series of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines were synthesized and tested for antimicrobial activity. researchgate.net While the parent morpholide amides showed limited activity, some of the thioamide derivatives displayed significant potency against the fungus Cryptococcus neoformans, a pathogen relevant to both human health and agriculture. researchgate.net

In other studies, related furan derivatives have demonstrated broad-spectrum antimicrobial effects. Functionalized N-(4-bromophenyl)furan-2-carboxamides, synthesized via Suzuki coupling, were found to be effective against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and MRSA. mdpi.com The principles guiding the design of these antibacterial agents, which target essential microbial processes, are directly transferable to the development of agrochemical bactericides.

The general use of 2-furoic acid as a building block for herbicides and insecticides further supports the potential of its more complex derivatives in crop protection. The this compound structure provides a robust platform that can be systematically modified to optimize potency, selectivity, and environmental stability for agrochemical applications.

Table 2: Antimicrobial Activity of Selected Furan Derivatives

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines | Cryptococcus neoformans | High antifungal activity identified in certain derivatives. | researchgate.net |

| N-(4-bromophenyl)furan-2-carboxamide derivatives | NDM-positive A. baumannii, MRSA | Effective antibacterial activity against drug-resistant strains. | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propenoic acids | Candida albicans, Escherichia coli, Staphylococcus aureus | Good antimicrobial activity against yeast and bacteria. |

Contribution to the Understanding of Chromophore Formation in Pulp and Paper Chemistry

The yellowing of paper, particularly that produced from lignin-rich mechanical pulps, is a significant issue in the pulp and paper industry. This discoloration is caused by the formation of chromophores, which are chemical structures that absorb visible light. mdpi.com These chromophores primarily arise from the chemical degradation of lignin (B12514952) and, to a lesser extent, carbohydrates (cellulose and hemicellulose) during pulping, bleaching, and aging.

The key chromophoric structures identified in aged pulp are typically conjugated carbonyl compounds, such as quinones (o- and p-quinones) and catechols, which are formed through the oxidation of phenolic groups within the lignin polymer. The degradation of carbohydrates can also lead to the formation of colored materials, especially under alkaline pulping conditions. Some of these breakdown products include furan-type structures.

While the degradation of wood components is known to produce a variety of aromatic and heterocyclic compounds, the specific formation or role of this compound in paper chemistry is not explicitly documented in major studies. The presence of a bromine atom makes it an unlikely natural product of wood degradation. However, the study of related, simpler furoic acids helps chemists understand the types of reactions that carbohydrate-derived fragments can undergo. The principles of chromophore formation—namely the generation of extended conjugated systems involving carbonyls and aromatic rings—are general. Therefore, understanding the chemistry of model compounds like substituted furoic acids can provide insights into the fundamental degradation pathways that lead to discoloration in cellulosic materials.

Derivatization for Analytical and Spectroscopic Probes

The development of fluorescent and colorimetric probes for detecting specific analytes is a major field within analytical chemistry. The this compound molecule possesses key features that make it an attractive scaffold for the design of such probes. The aryl bromide is a versatile functional handle for introducing fluorophores or other reporter groups through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.

A common strategy for creating a sensor is to couple the aryl bromide with a molecule that has desirable photophysical properties, such as a pyrene, coumarin, or BODIPY dye. researchgate.net For example, a Suzuki coupling reaction between this compound and a suitable boronic acid-functionalized fluorophore could create a new, larger conjugated system. The fluorescence of this new molecule could be designed to change upon binding to a target analyte through the furoic acid group or another appended receptor.

The furan-phenyl core itself contributes to the electronic properties of the molecule. Furan-containing co-oligomers are known to exhibit strong fluorescence and have been studied for applications in organic electronics and lasers. The photophysical properties, including absorption and emission wavelengths, can be finely tuned by extending the conjugation through derivatization at the bromide position. researchgate.net By strategically designing a derivative where an analyte interaction disrupts or alters the electronic conjugation of the furan-biphenyl system, a detectable spectroscopic response (e.g., a change in color or fluorescence intensity) can be generated, forming the basis of an analytical probe.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(4-Bromophenyl)-2-furoic acid, and what intermediates are critical in these pathways?

- Methodological Answer : A key synthetic route involves the condensation of substituted phenyl precursors with furan derivatives. For instance, 5-(4-substituted phenyl)-2-furoic acid analogs are synthesized via coupling reactions, where intermediates like dimethyl (4-Bromophenyl)-malonate (CAS: 149506-35-4) serve as aryl donors . Optimization of reaction conditions (e.g., catalyst selection, temperature) is critical for yield improvement.

Q. How is the structural integrity of this compound validated using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal. The ¹H NMR spectrum typically shows furyl protons with coupling constants (e.g., J = 3.6 Hz) confirming substitution at the 5th position of the furoic acid backbone. The absence of the acidic (COOH) proton in NMR and corroboration via mass spectrometry (e.g., molecular ion peaks) further validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound derivatives?

- Methodological Answer : Discrepancies in melting points (e.g., 233–237°C for a dichlorophenyl analog vs. 212–213°C for a phenylethynyl derivative ) may arise from polymorphism or impurities. Researchers should:

Perform differential scanning calorimetry (DSC) to assess thermal behavior.

Compare crystallographic data (e.g., single-crystal X-ray studies ) to identify polymorphic forms.

Purify compounds via recrystallization or chromatography before measurement.

Q. What strategies optimize condensation reactions between this compound and amino-substituted heterocycles (e.g., benzothiazoles)?

- Methodological Answer : Successful condensation with 2-amino-6-substituted benzothiazoles requires:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Monitoring reaction progress : TLC or HPLC to track intermediate formation .

Post-reaction analysis : ¹H NMR to confirm loss of COOH proton and new amide bond formation.

Q. How can isotopic labeling (e.g., ¹³C) elucidate degradation pathways of this compound in environmental studies?

- Methodological Answer : Isotopomers (e.g., ¹³C-labeled at specific carbons) enable tracking of degradation products via mass spectrometry. For example, ¹³C-formic acid release from 5-(¹³C-formyl)-2-furoic acid confirms oxidative cleavage of the formyl group . This approach identifies stable intermediates and quantifies degradation efficiency.

Key Considerations for Researchers

- Structural Confirmation : Cross-validate NMR findings with X-ray crystallography to address stereochemical ambiguities .

- Synthetic Reproducibility : Document solvent purity, catalyst batches, and reaction timelines to mitigate variability.

- Data Transparency : Report analytical conditions (e.g., NMR solvent, HPLC gradients) to facilitate replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.